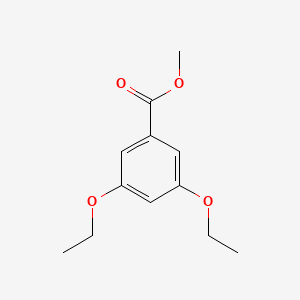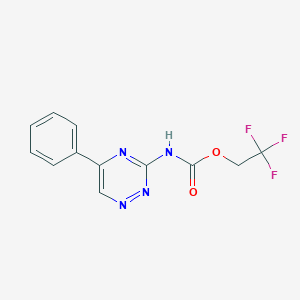
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (TF-PTZC) is a small molecule that has been used in a variety of scientific research applications. It is a common reagent in organic synthesis and has been used in the production of many pharmaceuticals and other compounds. TF-PTZC is a versatile molecule that has been used in a variety of biochemical and physiological studies, and has a wide range of potential applications due to its unique properties.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoroethyl group is known to enhance the pharmacokinetic properties of pharmaceuticals . It could be involved in the development of new medications, particularly those targeting neurological disorders such as migraines, due to its structural similarity to known pharmacophores.
Agriculture
The compound’s role in agriculture could be significant, particularly in the synthesis of novel pesticides or herbicides. Its structural framework, which includes a triazine moiety, is commonly found in agrochemicals. This suggests potential applications in developing crop protection agents that are more effective and environmentally friendly .
Material Science
In material science, 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate could be used as a precursor for advanced materials. For instance, its incorporation into polymers could result in materials with unique properties such as enhanced durability or chemical resistance, which are valuable in various industrial applications .
Environmental Science
Environmental science applications may include the use of this compound in the analysis and breakdown of pollutants. Its chemical structure could be tailored to act as a catalyst in the degradation of harmful environmental contaminants, aiding in the purification of water and soil .
Biochemistry
In biochemistry, the compound could be utilized in enzyme inhibition studies due to its potential to interact with biological macromolecules. This interaction could provide insights into the design of inhibitors that can regulate enzymatic activity, which is crucial in understanding disease mechanisms and developing treatments .
Pharmacology
Pharmacologically, the compound might be investigated for its drug delivery capabilities. The trifluoroethyl group can improve the lipophilicity of a molecule, potentially enhancing its ability to cross biological barriers and reach target sites within the body more effectively .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXLWBHMNIUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



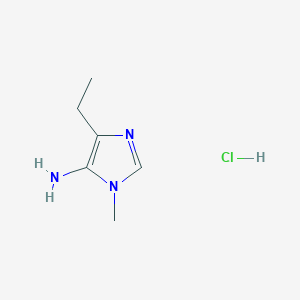
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)
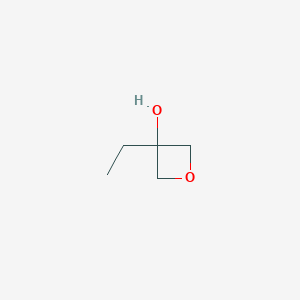
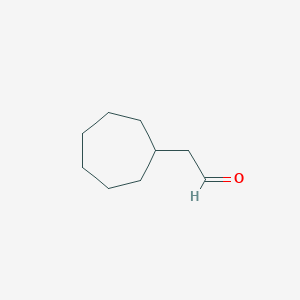
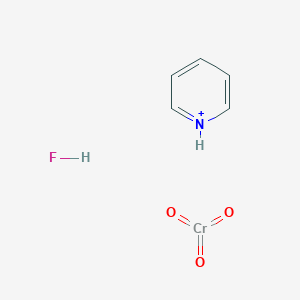


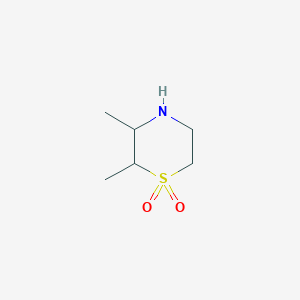
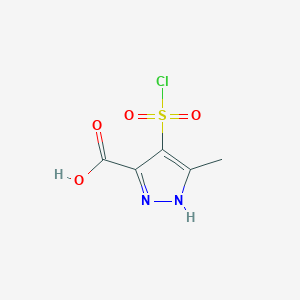
![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)
